molecular formula C9H9FO4 B13614934 3-(2-Fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid

3-(2-Fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B13614934
M. Wt: 200.16 g/mol
InChI Key: LVTZTMQERQCPRR-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid typically involves the reaction of 2-fluoro-4-hydroxybenzaldehyde with a suitable reagent to introduce the propanoic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to yield the desired product. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The hydroxyl and fluorine groups can form hydrogen bonds or interact with active sites of enzymes, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-hydroxyphenylboronic acid
  • Methyl 2-fluoro-4-hydroxybenzoate
  • 3-Fluoro-4-hydroxyphenylpropanoic acid

Uniqueness

3-(2-Fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H9FO4/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,11-12H,3H2,(H,13,14)

InChI Key

LVTZTMQERQCPRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)F)CC(C(=O)O)O

Origin of Product

United States

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